molecular formula C18H20IN3OS B5135030 N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide

Cat. No.: B5135030
M. Wt: 453.3 g/mol
InChI Key: LHVJXRKAPVYMEF-UHFFFAOYSA-N
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Description

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide is a complex organic compound that features both aromatic and heteroaromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with N-[[4-(diethylamino)phenyl]carbamothioyl]amine under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
  • **N-{[4-(diethylamino)phenyl]carbamothioyl}-3-fluorobenzamide

Uniqueness

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3OS/c1-3-22(4-2)16-11-9-15(10-12-16)20-18(24)21-17(23)13-5-7-14(19)8-6-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJXRKAPVYMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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